molecular formula C8H13Br B15128604 1-Cyclooctene, 3-bromo-

1-Cyclooctene, 3-bromo-

Cat. No.: B15128604
M. Wt: 189.09 g/mol
InChI Key: XOAUXFIKYVGQHT-XQRVVYSFSA-N
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Description

1-Cyclooctene, 3-bromo- is an organic compound with the molecular formula C8H13Br. It is a brominated derivative of cyclooctene, characterized by the presence of a bromine atom at the third position of the cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclooctene, 3-bromo- can be synthesized through several methods. One common approach involves the bromination of 1-cyclooctene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, yielding 1-Cyclooctene, 3-bromo- as the major product .

Industrial Production Methods: In an industrial setting, the production of 1-Cyclooctene, 3-bromo- may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as copper(I) iodide (CuI) can facilitate the bromination process under milder conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclooctene, 3-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction Reactions: Reduction of the bromine atom can yield cyclooctene or other reduced products.

Common Reagents and Conditions:

Major Products:

    Substitution: 3-Hydroxycyclooctene, 3-Aminocyclooctene.

    Oxidation: 3-Bromocyclooctene oxide, 3-Bromocyclooctane-1,2-diol.

    Reduction: Cyclooctene.

Scientific Research Applications

1-Cyclooctene, 3-bromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclooctene, 3-bromo- involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the third position makes the compound susceptible to nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles. Additionally, the presence of the double bond in the cyclooctene ring allows for reactions such as epoxidation and dihydroxylation .

Comparison with Similar Compounds

1-Cyclooctene, 3-bromo- can be compared with other brominated cycloalkenes and cyclooctenes:

1-Cyclooctene, 3-bromo- stands out due to its unique position of the bromine atom, which influences its reactivity and makes it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

(1Z)-3-bromocyclooctene

InChI

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2/b6-4-

InChI Key

XOAUXFIKYVGQHT-XQRVVYSFSA-N

Isomeric SMILES

C1CC/C=C\C(CC1)Br

Canonical SMILES

C1CCC=CC(CC1)Br

Origin of Product

United States

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